

Synthesis and Medicinal Chemistry Applications of Purpurogallin Derivatives

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Compound of Interest

Compound Name: 1,3,5-Triaza-7-phosphaadamantane

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Application Notes and Protocols for Researchers in Drug Discovery

Introduction

Purpurogallin, a naturally occurring benzotropolone, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have shown potential as antioxidant, anti-inflammatory, and anticancer agents. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of purpurogallin derivatives, with a particular focus on Purpurogallin Carboxylic Acid (PCA), for their utility in drug discovery and development. While the initial topic specified "PTA derivatives," the available scientific literature strongly suggests a focus on Purpurogallin and its analogues. Purpurogallin Carboxylic Acid, in particular, has demonstrated promising anticancer properties, including synergistic effects with established chemotherapeutic agents.

[1]

Data Presentation: Biological Activity of Purpurogallin Derivatives

The following table summarizes the quantitative biological data for Purpurogallin Carboxylic Acid (PCA) in liver cancer cell lines.

Compound	Cell Line	Biological Activity	Value	Reference
Purpurogallin Carboxylic Acid (PCA)	THLE-2 (normal hepatocyte)	Half-maximal Inhibitory Concentration (IC50)	80.81 μ M	[2]
Purpurogallin Carboxylic Acid (PCA)	-	Equilibrium Dissociation Constant (Kd) for ABCG2	1.84 μ M	[2]
Purpurogallin Carboxylic Acid (PCA)	-	Median Effective Concentration (EC50) for ABCG2	3.09 μ M	[2]
Purpurogallin Carboxylic Acid (PCA) + 5-Fluorouracil (5-FU)	HepG2, Huh7, Huh1 (liver cancer)	Synergistic Inhibition of Cell Proliferation (Concentrations for strong synergism)	PCA: 10 μ M, 5-FU: 10 μ M	[2][3]

Experimental Protocols

Protocol 1: Synthesis of Purpurogallin

This protocol describes a green catalytic aerobic oxidation method for the synthesis of purpurogallin from pyrogallol.[4]

Materials:

- Pyrogallol
- Copper(I) chloride (CuCl)
- Polyethylenimine (PEI, MW = 300, 50% in water)

- Ethanol
- Dichloromethane (CH_2Cl_2)
- 10% Aqueous Hydrochloric Acid (HCl)
- Sodium Sulfate (Na_2SO_4)
- Acetic Acid

Equipment:

- Round-bottom flask
- Magnetic stirrer
- Filtration apparatus
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Catalyst Suspension Preparation:** Prepare a Cu(I)/PEI suspension by stirring PEI (0.43 g) with cuprous chloride (0.494 g, 5 mmol) in 100 mL of ethanol.
- **Reaction Setup:** In an open flask, dissolve pyrogallol (504 mg, 4 mmol) in 30 mL of the Cu(I)/PEI suspension.
- **Reaction:** Stir the mixture in the open flask at room temperature (20 °C) for 4 days to allow for aerobic oxidation.
- **Work-up:**
 - Dissolve the reaction mixture in CH_2Cl_2 .
 - Wash the organic phase with a 10% aqueous HCl solution.

- Dry the organic phase over Na_2SO_4 .
- Evaporate the solvent under vacuum using a rotary evaporator.
- Purification: Isolate the solid product by filtration and recrystallize it from acetic acid to yield purpurogallin as deep red needles.

Protocol 2: Synthesis of Purpurogallin Carboxylic Acid (PCA)

This protocol is an adaptation of an improved classical method.

Materials:

- Gallic Acid
- Pyrogallol
- Potassium Iodate (KIO_3)
- Sodium Hydroxide (NaOH)
- 30% Hydrogen Peroxide (H_2O_2)
- Sodium Metabisulphite
- 40% Sulfuric Acid (H_2SO_4)
- Ether
- Acetic Acid
- Quinoline
- Copper powder

Equipment:

- Reaction flask with a stirrer

- Heating mantle
- Separatory funnel
- Continuous liquid-liquid extractor
- Standard laboratory glassware

Procedure:

- Oxidative Coupling: Prepare a solution of pyrogallol and gallic acid. To this, add a solution of potassium iodate to initiate the formation of purpurogallin carboxylic acid.
- Oxidative Degradation (for structural confirmation):
 - Dissolve purpurogallin carboxylic acid (20 g) in a solution of sodium hydroxide (170 g) in water (1000 c.c.) at 90 °C.
 - Add 30% hydrogen peroxide (40 c.c.) over 1 minute.
 - After the initial effervescence subsides, add sodium metabisulphite (10 g).
 - Cool the mixture and acidify to Congo-red with 40% sulfuric acid.
 - Continuously extract the aqueous solution with ether for 20 hours.
 - Concentrate the ether extract to obtain the crude product, which can be recrystallized from acetic acid.
- Decarboxylation to Purpurogallin (for confirmation):
 - Boil purpurogallin carboxylic acid in quinoline in the presence of copper powder to induce decarboxylation.
 - The resulting product can be identified as purpurogallin.

Protocol 3: Cell Viability Assay (CCK-8)

This protocol details the procedure to assess the synergistic cytotoxic effects of PCA and 5-FU on liver cancer cells.[2]

Materials:

- Liver cancer cell lines (e.g., HepG2, Huh7, Huh1) and a normal hepatocyte cell line (e.g., THLE-2)
- Cell culture medium and supplements
- Purpurogallin Carboxylic Acid (PCA)
- 5-Fluorouracil (5-FU)
- Dimethyl sulfoxide (DMSO)
- Cell Counting Kit-8 (CCK-8) reagent
- 96-well plates

Equipment:

- Cell culture incubator (37 °C, 5% CO₂)
- Microplate reader

Procedure:

- Cell Seeding: Seed the cells into 96-well plates at a density of 1×10^3 cells/well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of PCA (e.g., 0, 2.5, 5, 10 μ M) alone or in combination with 5-FU (e.g., 0, 2.5, 5, 10, 20 μ M). Use DMSO as a vehicle control.
- Incubation: Incubate the treated cells for 48 hours at 37 °C.
- CCK-8 Assay:

- Add 10 μ L of CCK-8 reagent to each well.
- Incubate the plate for an additional 2 hours at 37 °C.
- Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. Synergy can be assessed using software like CompuSyn.

Protocol 4: Colony Formation Assay

This protocol is used to evaluate the long-term effect of PCA and 5-FU on the proliferative capacity of cancer cells.[\[2\]](#)

Materials:

- Liver cancer cell lines
- Cell culture medium and supplements
- PCA and 5-FU
- 6-well plates
- 4% Paraformaldehyde
- 1% Crystal Violet solution

Equipment:

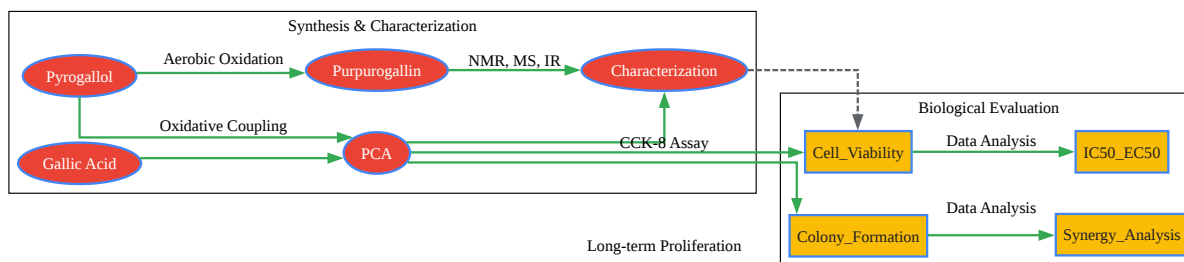
- Cell culture incubator

Procedure:

- Initial Treatment: Plate cells in a 6-well plate and treat with DMSO, PCA (10 μ M), 5-FU (10 μ M), or a combination of both for 48 hours.
- Re-seeding: After treatment, digest the cells and seed 500 cells per well into new 6-well plates.

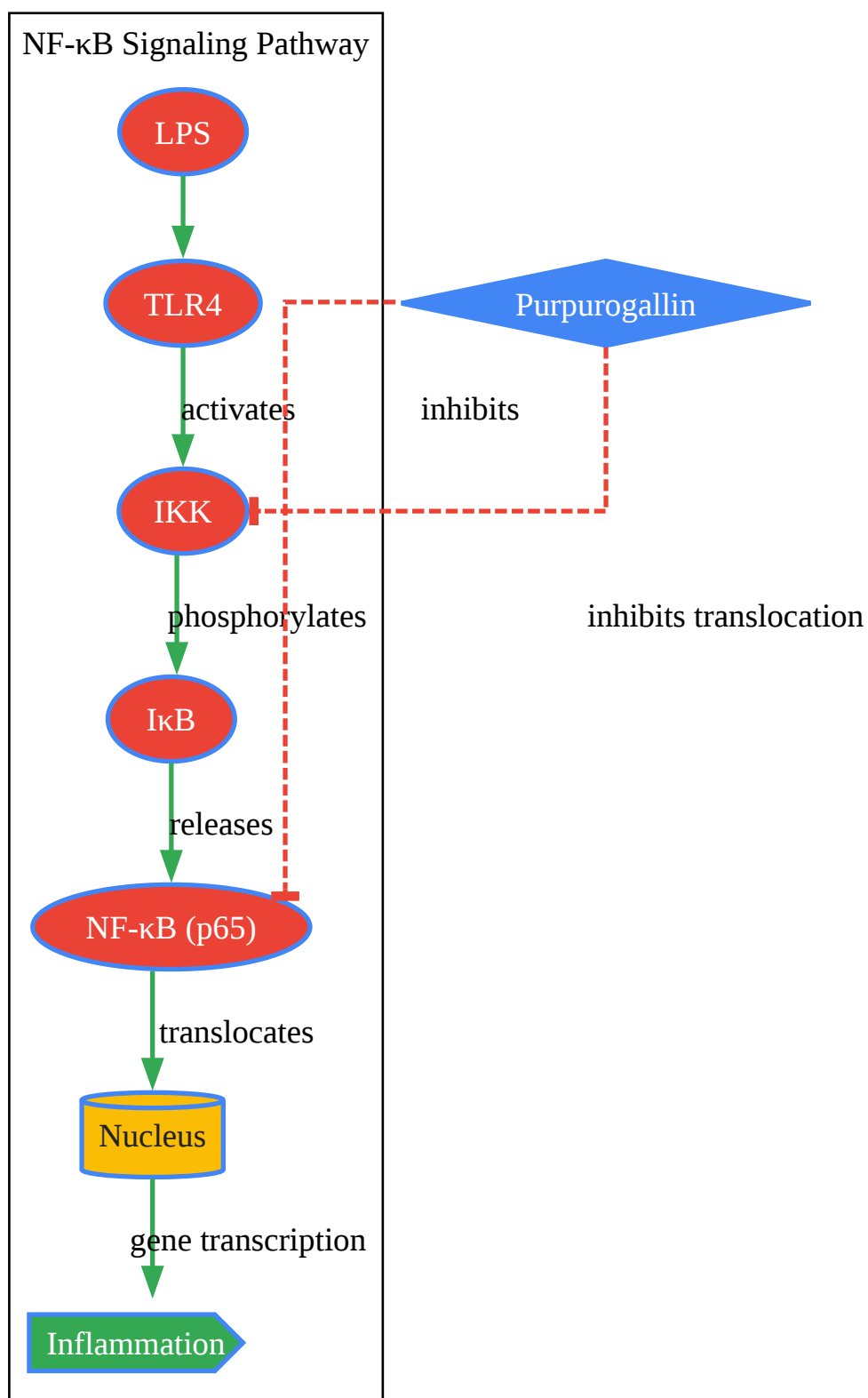
- Colony Growth: Culture the cells for 14 days to allow for colony formation.
- Staining:
 - Fix the colonies with 4% paraformaldehyde for 20 minutes at room temperature.
 - Stain the colonies with 1% crystal violet for 30 minutes at room temperature.
- Analysis: Wash the plates, allow them to dry, and count the number of colonies.

Mandatory Visualizations



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Caption: Experimental workflow for the synthesis and biological evaluation of purpurogallin derivatives.



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Caption: Inhibition of the NF- κ B signaling pathway by purpurogallin.

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